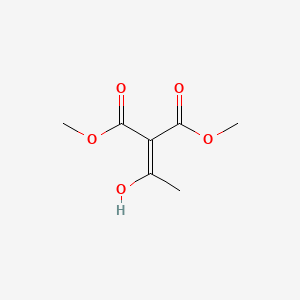![molecular formula C6H8NO3S+ B14288940 1-[(Methanesulfonyl)oxy]pyridin-1-ium CAS No. 137838-33-6](/img/structure/B14288940.png)
1-[(Methanesulfonyl)oxy]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Methanesulfonyl)oxy]pyridin-1-ium is a chemical compound that consists of a pyridinium cation and a methanesulfonate anion. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Methanesulfonyl)oxy]pyridin-1-ium can be synthesized through the reaction of pyridine N-oxide with methanesulfonic anhydride. The reaction typically involves dissolving pyridine N-oxide in a solvent such as dichloromethane and adding methanesulfonic anhydride dropwise under stirring conditions . The reaction mixture is then allowed to stir for a specific period, followed by purification to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(Methanesulfonyl)oxy]pyridin-1-ium undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridinium moiety can undergo redox reactions, altering its oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridinium derivative with an amine substituent.
Scientific Research Applications
1-[(Methanesulfonyl)oxy]pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other derivatives.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Methanesulfonyl)oxy]pyridin-1-ium involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl group is a good leaving group, facilitating nucleophilic substitution reactions. The pyridinium cation can also participate in redox reactions, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(Trifluoromethyl)sulfonyl]oxy}pyridin-1-ium trifluoromethanesulfonate
- 1-{[(Tosyl)oxy]pyridin-1-ium tosylate
Uniqueness
1-[(Methanesulfonyl)oxy]pyridin-1-ium is unique due to its specific combination of a pyridinium cation and a methanesulfonate anion. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
Properties
CAS No. |
137838-33-6 |
|---|---|
Molecular Formula |
C6H8NO3S+ |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
pyridin-1-ium-1-yl methanesulfonate |
InChI |
InChI=1S/C6H8NO3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3/q+1 |
InChI Key |
PTQSJRNGWJFVPC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O[N+]1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


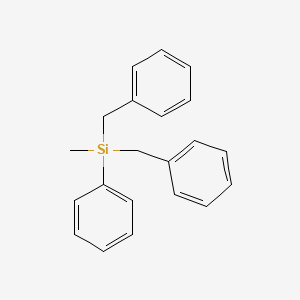
![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
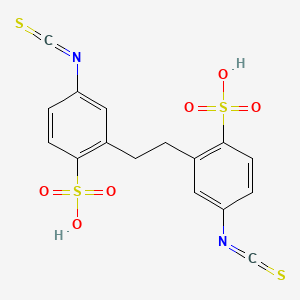
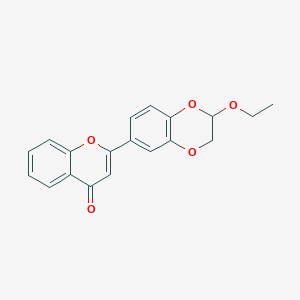
![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
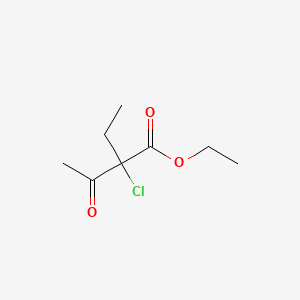
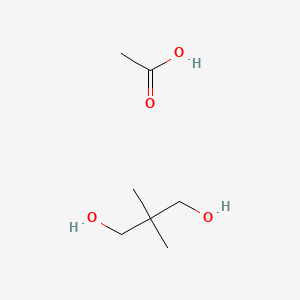

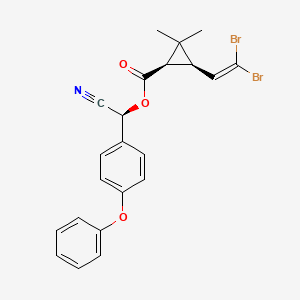
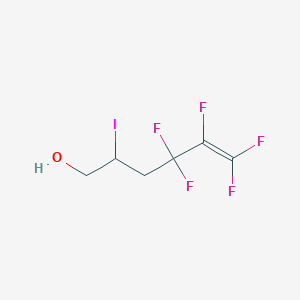
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
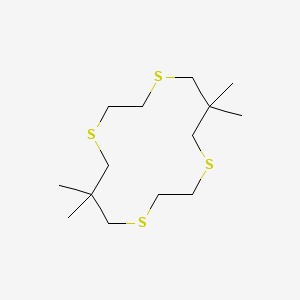
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
